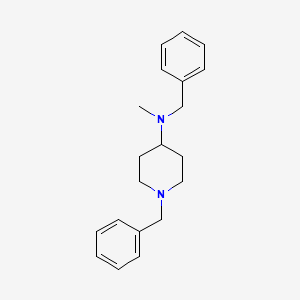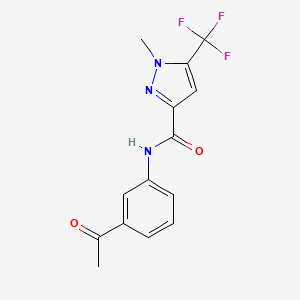![molecular formula C20H22N2O2S B6025186 2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine, also known as BZM, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in medicine and biology. BZM is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine has been found to act as a potent inhibitor of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules, which are essential for cell division. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. By inhibiting these essential cellular processes, this compound can induce cell cycle arrest and apoptosis, leading to the antitumor effects observed in various studies.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, such as inducing cell cycle arrest and apoptosis in tumor cells. This compound has also been found to protect against radiation-induced damage in cells, which may be due to its antioxidant properties. Additionally, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders.
実験室実験の利点と制限
One advantage of using 2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine in lab experiments is its potent antitumor properties, which make it a promising chemotherapeutic agent. Additionally, this compound has been found to protect against radiation-induced damage in cells, which may be useful in various research fields, such as radiation oncology. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine. One potential direction is the further development of this compound as a chemotherapeutic agent, as it has shown promising antitumor properties in various studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various neurological disorders. Furthermore, the potential use of this compound as a radioprotective agent should be explored further, as it may have significant implications in the field of radiation oncology.
合成法
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine can be synthesized using various methods, including the reaction of morpholine with 2-(2-thienyl)acetic acid, followed by the reaction of the resulting product with 5-methyl-2-(chloromethyl)oxazole. Another method involves the reaction of morpholine with 2-phenylacetic acid, followed by the reaction of the resulting product with 5-methyl-2-(chloromethyl)oxazole. Both methods result in the formation of this compound, which can be purified using various techniques, such as column chromatography.
科学的研究の応用
2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine has been studied for its potential applications in various scientific research fields, such as medicine and biology. This compound has been found to exhibit antitumor properties and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage in cells. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
2-benzyl-4-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-18(21-20(24-15)19-8-5-11-25-19)14-22-9-10-23-17(13-22)12-16-6-3-2-4-7-16/h2-8,11,17H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALKZHKETLFTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3CCOC(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)sulfonyl]-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6025108.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6025116.png)

![2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B6025127.png)
![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6025139.png)


![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![4,6-dimethyl-3-(4-morpholinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6025171.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B6025205.png)
![N-(4-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6025207.png)
![N-[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6025215.png)